Product packaging for Dioscorealide B(Cat. No.:)

Dioscorealide B

Cat. No.: B1245681
M. Wt: 300.26 g/mol
InChI Key: SLLNICLXDLPKRQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Background and Discovery

Dioscorealide B was first isolated in the early 21st century from the rhizomes of Dioscorea membranacea Pierre ex Prain & Burkill, a plant used in Thai traditional medicine for treating cancer, inflammation, and infectious diseases. Initial reports of its discovery emerged in 2006, with structural characterization published in 2010. The compound gained attention due to its selective cytotoxicity against cancer cells, particularly in breast (MCF-7) and lung (CORL-23) cancer models, while showing minimal toxicity to normal cells. Bioassay-guided isolation techniques were critical in identifying this compound as the active principle responsible for the observed anticancer effects in D. membranacea extracts.

Taxonomic Classification of Source Plants

This compound originates from Dioscorea membranacea, classified as follows:
Kingdom: Plantae
Order: Dioscoreales
Family: Dioscoreaceae
Genus: Dioscorea
Species: D. membranacea Pierre ex Prain & Burkill

This perennial climbing vine thrives in Southeast Asian forests, particularly Thailand, where it grows in mixed deciduous to lower mountain evergreen ecosystems. The species is distinguished by its rhizomatous growth habit and reticulate-veined leaves, typical of the Dioscoreaceae family.

Significance in Natural Product Chemistry

As a naphthofuranoxepin derivative, this compound (C₁₆H₁₂O₆, MW 300.26 g/mol) represents a structurally unique class of secondary metabolites. Its fused tetracyclic framework combines naphthalene and furan moieties, creating a distinctive pharmacophore (Figure 1). The compound's significance stems from:

  • Selective cytotoxicity : IC₅₀ values of 1.67–2.87 μM against cholangiocarcinoma (KKU-M156) and hepatocellular carcinoma (HepG2) cells
  • Apoptosis induction : Modulation of Bcl-2 family proteins (Bax/Bak upregulation, Bcl-2 downregulation) and caspase activation
  • Biosynthetic novelty : Rare naphthofuranoxepin skeleton suggesting unique enzymatic pathways in D. membranacea

Research Timeline and Major Developments

Year Milestone Key Finding Source
2006 Initial characterization Structural identification via NMR and mass spectrometry
2010 Mechanistic studies Apoptosis induction in MCF-7 cells through caspase activation
2014 Production optimization JA elicitation increased yield to 1.05% w/w in shoot cultures
2016 Clinical relevance Demonstrated efficacy against liver cancers with IC₅₀ = 2.87 μM (HepG2)
2020 Extraction advances Solid-phase cultivation enhanced yield vs. liquid cultures

Recent studies focus on synthetic biology approaches for scalable production, given the plant's endangered status and low natural abundance (0.016% w/w in wild rhizomes). Analytical methods have been refined, with HPLC-UV protocols achieving 101.35% recovery rates and 1.23% RSD precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B1245681 Dioscorealide B

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(6S)-6-hydroxy-5,10-dimethoxy-3,7-dioxatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),4,8(16),9,11,13-hexaen-2-one

InChI

InChI=1S/C16H12O6/c1-19-8-5-7-3-4-9-12-11(7)10(6-8)21-16(18)14(20-2)13(12)22-15(9)17/h3-6,16,18H,1-2H3/t16-/m0/s1

InChI Key

SLLNICLXDLPKRQ-INIZCTEOSA-N

Isomeric SMILES

COC1=CC2=C3C(=C1)C=CC4=C3C(=C([C@H](O2)O)OC)OC4=O

Canonical SMILES

COC1=CC2=C3C(=C1)C=CC4=C3C(=C(C(O2)O)OC)OC4=O

Synonyms

dioscorealide B

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dioscorealide B is classified as a naphthofuranoxepin. Its molecular structure contributes to its biological activities, particularly in modulating cell signaling pathways involved in apoptosis and inflammation. The compound has been shown to interact with various proteins and enzymes that regulate these processes.

Antitumor Activity

1. Breast Cancer Treatment:
Research indicates that this compound exhibits potent cytotoxic effects against human breast cancer cell lines, including MCF-7 and MDA-MB 468. The compound's mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by:

  • IC50 Values :
    • MCF-7: 2.76 µM
    • MDA-MB 468: 9.93 µM

The treatment led to an increase in pro-apoptotic proteins (Bax, Bak) and a decrease in anti-apoptotic protein (Bcl-2), suggesting a shift towards apoptosis in cancer cells .

2. Lung Cancer Activity:
this compound also demonstrates efficacy against lung cancer cell lines such as A549 and COR-L23, enhancing its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in macrophage models:

  • Nitric Oxide Production : The compound significantly reduces lipopolysaccharide (LPS)-induced nitric oxide production, with an IC50 value of approximately 2.85 µM .
  • Cytokine Expression : It inhibits the expression of inflammatory cytokines (IL-1β, IL-6, IL-10) by suppressing the activation of nuclear factor-kappa B (NF-κB) and ERK1/2 signaling pathways in RAW 264.7 macrophages .

Immunomodulatory Effects

Studies have highlighted this compound's immunomodulatory capabilities:

  • Macrophage Activation : this compound modulates macrophage activity by reducing inflammatory mediators and enhancing the immune response against pathogens . This suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

Data Summary Table

Application Effect Cell Line/Model IC50 Value (µM)
AntitumorInduces apoptosisMCF-72.76
AntitumorInduces apoptosisMDA-MB 4689.93
Anti-inflammatoryReduces nitric oxide productionRAW 264.7 macrophages2.85
ImmunomodulatoryModulates cytokine expressionRAW 264.7 macrophages-

Case Studies

  • Breast Cancer Study : In vitro studies demonstrated that this compound significantly increased apoptosis rates in MCF-7 cells through caspase activation pathways, indicating its potential as a novel chemotherapeutic agent for breast cancer treatment .
  • Inflammation Study : A study on RAW 264.7 macrophages revealed that this compound effectively suppressed LPS-induced inflammatory responses by inhibiting key signaling pathways, suggesting its utility in treating inflammatory diseases .

Chemical Reactions Analysis

Anti-Inflammatory Mechanisms

Dioscorealide B suppresses LPS-induced inflammatory responses in RAW 264.7 macrophages through dual inhibition of NF-κB and ERK1/2 pathways:

  • Nitric Oxide (NO) Inhibition : IC₅₀ = 2.85 ± 0.62 μM via suppression of iNOS mRNA .

  • Cytokine Modulation : Reduces IL-1β, IL-6, and IL-10 mRNA expression at 6 μM .

  • NF-κB Pathway : Prevents IκBα degradation, blocking nuclear translocation .

  • ERK1/2 Suppression : Inhibits phosphorylation at 1.5–6 μM .

Cytotoxic and Pro-Apoptotic Activity

This compound induces apoptosis in cancer cells via modulation of Bcl-2 family proteins and caspase activation:

Key Findings in MCF-7 Breast Cancer Cells

Parameter ResultSource
Cytotoxicity (IC₅₀)2.76–2.82 μM
Apoptosis Induction7–12-fold increase (Annexin V)
Protein Modulation :
- Bax/Bak UpregulationObserved at 6–12 hours
- Bcl-2 DownregulationDetected within 3 hours
Caspase ActivationCaspase-9, -7 (intrinsic pathway)

Anti-Allergic Activity

This compound inhibits histamine release with an IC₅₀ of 5.7 μM. Structural features critical for activity include:

  • Hydroxylation at position 8 (enhances activity vs. methoxylation) .

  • Aglycone form (higher efficacy than glycosylated derivatives) .

Structural and Functional Insights

The compound’s naphthofuranoxepin scaffold (PubChem CID: 11044777) facilitates interactions with multiple cellular targets . Key structural attributes:

  • Molecular Weight : 300.26 g/mol

  • Functional Groups : Methoxy, hydroxyl, and ketone moieties .

Comparative Pharmacological Profiles

Activity IC₅₀/Effective ConcentrationTarget Pathway
Anti-Inflammatory2.85 μM (NO inhibition)NF-κB/ERK1/2
Cytotoxicity (MCF-7)2.76–2.82 μMBcl-2/Bax, Caspases
Anti-Allergic5.7 μMHistamine release

This synthesis underscores this compound’s multifunctional reactivity, spanning enzyme inhibition, transcriptional regulation, and direct protein interactions. Further studies are warranted to explore its synthetic derivatives and clinical potential.

Comparison with Similar Compounds

Table 1. Key Physicochemical and Pharmacological Properties of Dioscorealide B

Property Value/Description Reference
Source Dioscorea membranacea rhizomes
Molecular Weight Not explicitly reported (C6H5BBrClO2 analog: 235.27 g/mol)*
Stability Heat-labile (residual 22.97% at 80°C/1 mo)
Cytotoxicity (MCF-7) IC50 = 2.76–2.82 µM
Apoptotic Mechanism ↑Bax/Bak, ↓Bcl-2, caspase-7/-9 activation
Immunomodulation Suppresses NK cells (>10 µg/ml)

Comparison with Structurally Related Compounds

Dioscorealide A and Dioscoreanone

Dioscorealide A and Dioscoreanone are co-occurring metabolites in D. membranacea extracts. Chromatographic studies confirm their presence alongside this compound .

Key Differences :

  • Antiallergic Activity : Diosgenin (aglycone of Dioscorealide A) exhibits higher antiallergic activity than its glycosylated form, while this compound inhibits β-hexosaminidase release in RBL-2H3 cells .
  • Cytokine Modulation: Dioscorealide A and Dioscoreanone reduce IL-4 and TNF-α release in allergic reactions, whereas this compound suppresses LPS-induced NO and inflammatory cytokines (IL-1β, IL-6) in macrophages .

Table 2. Comparative Bioactivities of D. membranacea Metabolites

Compound Cytotoxicity (IC50) Immunomodulatory Action Key Targets Reference
This compound 2.76 µM (MCF-7) ↓NK cells, ↓lymphocyte proliferation Bax/Bcl-2, caspases
Dioscorealide A Not reported ↓IL-4, TNF-α in allergies Allergic cytokine pathways
Dioscoreanone Not reported Antigen-induced cytokine inhibition Immune cell signaling

Functional Comparison with Other Anticancer Compounds

Lectin from Dioscorea opposita cv. Nagaimo

A galactose-specific lectin from D. opposita tubers shows high inhibitory activity against breast cancer cells, inducing apoptosis via haemagglutinin pathways .

Contrast with this compound :

  • Mechanism : Lectins target cell surface glycans, while this compound acts intracellularly via mitochondrial apoptosis.

Epothilone B Analog (BMS-247550)

This microtubule-stabilizing agent induces Bax conformational changes in breast cancer cells, differing from this compound’s caspase-dependent pathway .

Table 3. Functional Comparison with Broader Anticancer Agents

Compound Source/Type Mechanism IC50 (MCF-7) Reference
This compound Plant metabolite Mitochondrial apoptosis, caspase 2.76 µM
Epothilone B Analog Synthetic derivative Microtubule stabilization, Bax 1.4 nM
Diosgenin Dioscorea spp. Steroidal saponin, anti-inflammatory Not reported

Immunomodulatory Profiles: Crude Extracts vs. Pure Compounds

  • Ethanol/Water Extracts of D. membranacea: Enhance NK cell activity and lymphocyte proliferation at low concentrations (10 ng/ml–100 µg/ml) .
  • Pure this compound : Suppresses immune activity at >10 µg/ml, suggesting coexisting compounds in crude extracts counteract its inhibitory effects .

Q & A

Basic: What are the most effective methods for isolating and purifying Dioscorealide B from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography (CC) and high-performance liquid chromatography (HPLC). For purity validation, combine spectroscopic methods (NMR, MS) with TLC/HPLC analysis. Key challenges include minimizing degradation during extraction; thus, low-temperature processing and inert atmospheres are recommended .

Advanced: How can researchers design experiments to resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:
Contradictions may arise from variability in assay conditions, cell lines, or purity levels. To address this:

  • Standardize protocols : Use validated cell lines (e.g., ATCC-certified) and replicate assays across independent labs.
  • Meta-analysis : Apply heterogeneity metrics (e.g., or H statistics) to quantify variability in existing data, identifying outliers for re-evaluation .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple studies to compare potency thresholds .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1D/2D NMR : Assign proton/carbon shifts and confirm connectivity via COSY, HSQC, and HMBC.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula; tandem MS (MS/MS) identifies fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced: How should researchers optimize synthetic routes for this compound analogs to ensure reproducibility?

Methodological Answer:

  • Retrosynthetic analysis : Prioritize convergent synthesis to reduce step count.
  • Catalyst screening : Test organocatalysts or transition-metal catalysts (e.g., Pd, Ru) for stereoselectivity.
  • Process validation : Document reaction parameters (temperature, solvent, time) rigorously and use DOE (Design of Experiments) to identify critical factors .

Basic: What in vitro and in vivo models are suitable for studying this compound’s anti-inflammatory mechanisms?

Methodological Answer:

  • In vitro : Use LPS-induced RAW 264.7 macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA.
  • In vivo : Murine models (e.g., carrageenan-induced paw edema) with dose-ranging studies. Include sham and positive controls (e.g., dexamethasone) .

Advanced: How can computational methods address gaps in understanding this compound’s molecular targets?

Methodological Answer:

  • Molecular docking : Screen against databases (PDB, ChEMBL) to predict binding affinities.
  • MD simulations : Analyze ligand-protein stability over 100+ ns trajectories (e.g., using GROMACS).
  • Network pharmacology : Map protein-protein interaction networks to identify secondary targets .

Basic: What criteria validate the bioactivity of this compound in preclinical studies?

Methodological Answer:

  • Dose dependency : Linear correlation between concentration and effect.
  • Selectivity indices : Compare IC₅₀ values against non-target cells (e.g., HEK293).
  • Positive/Negative controls : Ensure assays include reference compounds and vehicle-only groups .

Advanced: How should researchers design studies to assess this compound’s synergistic effects with existing therapeutics?

Methodological Answer:

  • Isobologram analysis : Quantify synergy using Chou-Talalay’s Combination Index (CI).
  • Mechanistic overlap : Avoid combining agents with overlapping metabolic pathways (e.g., CYP3A4 substrates).
  • In vivo validation : Use xenograft models with dual-therapy regimens, monitoring toxicity via histopathology .

Basic: What steps ensure accurate quantification of this compound in plant matrices?

Methodological Answer:

  • Sample preparation : Lyophilize tissues and use internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Calibration curves : Linear range 0.1–100 µg/mL with R² > 0.99.
  • Validation : Assess recovery rates (≥80%) and precision (RSD < 5%) via spiked samples .

Advanced: How can researchers mitigate batch-to-batch variability in this compound isolation from natural sources?

Methodological Answer:

  • Standardized sourcing : Use plants from controlled habitats (e.g., same soil pH, harvest season).
  • Metabolomic profiling : UPLC-QTOF-MS to monitor co-extracted metabolites influencing yield.
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioscorealide B
Reactant of Route 2
Reactant of Route 2
Dioscorealide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.